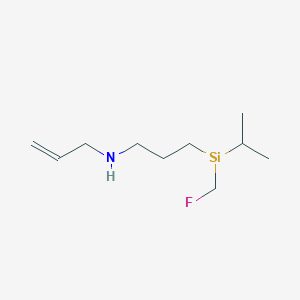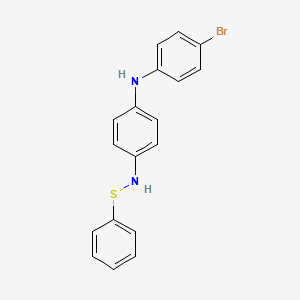
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound characterized by the presence of bromine, sulfur, and aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Bromination: Aniline is brominated to introduce the bromine atom at the para position.
Sulfur Introduction: The brominated aniline reacts with thiophenol to introduce the phenylsulfanyl group.
Coupling Reaction: Finally, the brominated and sulfanyl-substituted aniline undergoes a coupling reaction with another aromatic amine to form the desired compound.
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The bromine and sulfur atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Fluorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Methylphenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with target molecules
Properties
CAS No. |
88047-05-6 |
|---|---|
Molecular Formula |
C18H15BrN2S |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-N-(4-bromophenyl)-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H15BrN2S/c19-14-6-8-15(9-7-14)20-16-10-12-17(13-11-16)21-22-18-4-2-1-3-5-18/h1-13,20-21H |
InChI Key |
JXKNJPMOPSIKID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


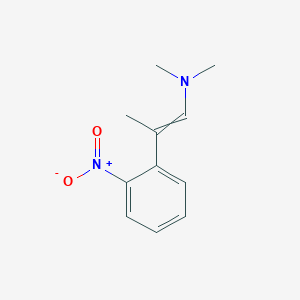
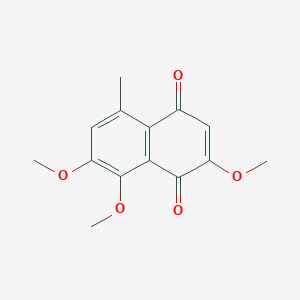
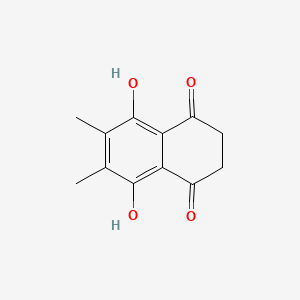
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)

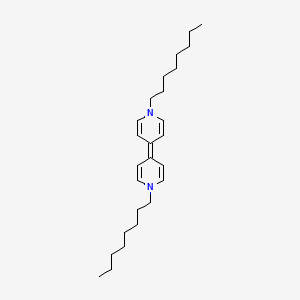
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
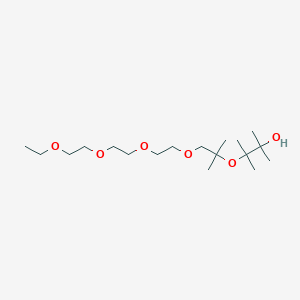
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
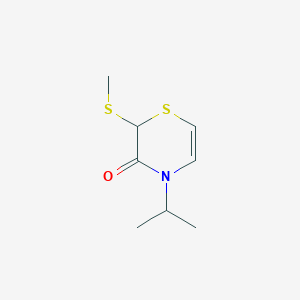
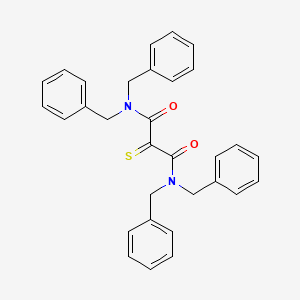
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
